molecular formula C18H14N2O4 B2477856 (2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide CAS No. 887346-79-4

(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide

Cat. No.: B2477856
CAS No.: 887346-79-4
M. Wt: 322.32
InChI Key: LKVOPDYUCRSKNU-CMDGGOBGSA-N
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Description

(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Coupling with Nitrophenyl Group: The chromenyl intermediate is then coupled with a nitrophenyl-substituted propenamide through a condensation reaction. This step often requires the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis methods to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the chromenyl or nitrophenyl moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amino derivatives, and substitution can result in various functionalized chromene derivatives.

Scientific Research Applications

(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing more complex molecules.

    Biology: Researchers investigate its biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The nitrophenyl group may also contribute to the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-chromen-3-yl)-N-(4-nitrophenyl)prop-2-enamide: Similar structure but with a different position of the nitro group.

    (2E)-3-(2H-chromen-3-yl)-N-(3-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide is unique due to the specific positioning of the nitrophenyl group and the chromenyl moiety

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-18(19-15-5-3-6-16(11-15)20(22)23)9-8-13-10-14-4-1-2-7-17(14)24-12-13/h1-11H,12H2,(H,19,21)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVOPDYUCRSKNU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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